1,3-Dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene is a halogenated aromatic compound characterized by the presence of bromine substituents and isotopically labeled carbon. It features a cyclohexatriene structure, which is an aromatic compound with alternating double bonds. The incorporation of ^13C isotopes allows for specific applications in tracing and analytical studies.
The chemical reactivity of 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene is influenced by the bromine atoms that can undergo substitution reactions. Common reactions include:
Synthesis of 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene can be achieved through several methods:
This compound has various applications in research and industry:
Interaction studies involving 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene focus on its reactivity with biological molecules and other chemicals. Research typically examines:
Several compounds share structural features with 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene. Here are some examples:
Compound Name | Structure | Unique Features |
---|---|---|
1,2-Dibromohexa-1,3,5-triene | C₆H₈Br₂ | Contains two bromines on adjacent carbons |
1-Bromo-2-methylcyclohexene | C₇H₉Br | Contains a methyl group affecting reactivity |
1-Bromo-2-cyclopentylcyclohexene | C₁₃H₁₅Br | Incorporates a cyclopentyl group influencing sterics |
These compounds exhibit unique properties based on their substituents and structural arrangements. The presence of multiple bromines in 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene enhances its reactivity compared to others.